molecular formula C18H18N2O B12217675 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B12217675
M. Wt: 278.3 g/mol
InChI Key: VBPCNKXPLCPCPU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6-dimethylbenzophenone with p-tolyl isocyanate in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-(p-tolyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique methyl and p-tolyl substitutions contribute to its specific binding affinities and effects .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

7,8-dimethyl-4-(4-methylphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C18H18N2O/c1-11-4-6-14(7-5-11)15-10-18(21)20-17-9-13(3)12(2)8-16(17)19-15/h4-9H,10H2,1-3H3,(H,20,21)

InChI Key

VBPCNKXPLCPCPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C)C)NC(=O)C2

Origin of Product

United States

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